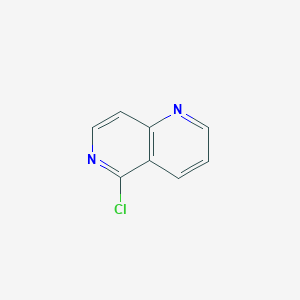

5-Chloro-1,6-naphthyridine

Description

Significance of Naphthyridine Scaffolds in Heterocyclic Chemistry Research

Naphthyridines, a group of bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings, represent a "privileged scaffold" in medicinal and heterocyclic chemistry. mdpi.com This designation stems from their recurring presence in a multitude of biologically active compounds and natural products. researchgate.netresearchgate.net The arrangement of the nitrogen atoms within the two rings gives rise to six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), each with a unique electronic distribution and three-dimensional shape. mdpi.comnih.gov This structural diversity allows for fine-tuning of a molecule's properties to interact with various biological receptors. mdpi.comnih.gov

The naphthyridine core is a key structural component in numerous pharmaceuticals, demonstrating a wide array of pharmacological activities. researchgate.netresearchgate.net These include antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. researchgate.netresearchgate.net The ability of the naphthyridine scaffold to serve as a versatile framework for drug discovery has made it an area of intense academic and industrial research. researchgate.netontosight.ai The nitrogen atoms in the rings can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions, both of which are crucial for binding to biological targets like enzymes and receptors. ontosight.ai

Research Rationale for Investigating 5-Chloro-1,6-naphthyridine

Within the diverse family of naphthyridines, the 1,6-naphthyridine (B1220473) isomer is a valuable building block for the synthesis of potential therapeutic agents. mdpi.comnih.gov The introduction of a chlorine atom at the 5-position of the 1,6-naphthyridine core to form this compound (C8H5ClN2) creates a particularly useful intermediate for chemical synthesis. evitachem.comlookchem.com The rationale for its investigation is primarily based on the reactivity of the chloro substituent.

The chlorine atom at the 5-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. evitachem.com This reactivity makes this compound a versatile precursor for creating libraries of derivatized compounds. evitachem.com Researchers can systematically modify the structure at this position to explore structure-activity relationships (SAR), which is a critical process in optimizing the pharmacological profile of a potential drug candidate. evitachem.com Furthermore, the presence of the halogen atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes. evitachem.com

Scope and Objectives of Academic Inquiry

The academic inquiry into this compound is multifaceted, with several key objectives driving the research. A primary focus is on its application as a versatile intermediate in organic synthesis. evitachem.comlookchem.com Research in this area aims to develop novel and efficient synthetic methodologies to produce this compound itself and to subsequently use it in the construction of more complex molecular architectures. mdpi.comresearchgate.net

A significant portion of the research is directed towards its use in medicinal chemistry. evitachem.com The objective here is to synthesize and evaluate new 1,6-naphthyridine derivatives for various therapeutic applications, including the development of anticancer and antiviral agents. evitachem.comacs.org Studies often involve the synthesis of a series of analogs where the chlorine atom is replaced by different substituents, followed by biological screening to identify compounds with potent and selective activity. evitachem.comacs.org

Another area of investigation involves the exploration of its chemical properties and reactivity. evitachem.com This includes studying its participation in various chemical transformations like cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and other functionalization reactions. evitachem.com A thorough understanding of its chemical behavior allows for the strategic design of synthetic routes to new and potentially valuable compounds.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAOVVFKLPOPAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480355 | |

| Record name | 5-Chloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23616-32-2 | |

| Record name | 5-Chloro-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23616-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Classical and Contemporary Synthetic Routes to the 1,6-Naphthyridine (B1220473) Core

The formation of the foundational 1,6-naphthyridine ring system is a critical first step, which can be accomplished through several synthetic pathways.

Synthesis from 1,6-Naphthyridin-5(6H)-one Precursors

A prevalent and effective method for synthesizing 5-Chloro-1,6-naphthyridine involves the use of 1,6-Naphthyridin-5(6H)-one as a direct precursor. evitachem.comresearchgate.net This lactam can be prepared through various means, including the cyclization of 2-methylnicotinamide (B1253829) with N,N-dimethylformamide dimethyl acetal, followed by treatment with a base like sodium hydride. umich.edu Another approach involves the reflux of 2-ethenyl-3-pyridinecarboxylic acid methyl ester with ammonium (B1175870) chloride in aqueous acetic acid. umich.edu Once the 1,6-Naphthyridin-5(6H)-one is obtained, it can be converted to this compound. evitachem.comresearchgate.net This transformation is typically achieved through a dehydroxychlorination reaction. evitachem.comresearchgate.net

A related precursor, 8-Bromo-1,6-naphthyridin-5(6H)-one, can also be used. This compound is synthesized by the bromination of 1,6-Naphthyridin-5(6H)-one using N-bromosuccinimide. umich.edu Subsequently, it can be converted to 8-Bromo-5-chloro-1,6-naphthyridine, demonstrating the utility of these 'one' precursors in accessing functionalized chloro-naphthyridines. chemicalbook.com

Multi-step Organic Synthesis Approaches for Naphthyridine Derivatives

More complex 1,6-naphthyridine derivatives are often assembled through multi-step sequences that build the heterocyclic core from simpler starting materials. These methods offer flexibility in introducing various substituents.

One common strategy is the Friedländer-type condensation, which involves the reaction of a 4-aminonicotinic carbonyl compound with a carbonyl compound that has an activated methylene (B1212753) group. acs.org This condensation, followed by cyclodehydration, forges the second ring of the naphthyridine system. acs.org

Another approach involves the reaction of enaminones with nicotinoyl chlorides. For instance, reacting enaminones with 2-chloronicotinoyl chloride can lead to N-acylation products that subsequently cyclize to form 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones. researchgate.net

Multi-component reactions (MCRs) provide an efficient route to highly substituted naphthyridines. For example, a pseudo-four-component reaction of malononitrile, aromatic aldehydes, and 2'-hydroxyacetophenone (B8834) derivatives can yield chromeno researchgate.netvulcanchem.comnaphthyridines in the presence of a nanomagnetic catalyst. researchgate.net Another MCR involves the reaction of an aldehyde, an aromatic amine, and two equivalents of piperidine-2,4-dione to produce 5,10-diarylpyrido[4,3-b] researchgate.netvulcanchem.comnaphthyridine derivatives. researchgate.net

A robust method for creating 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives utilizes the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile. mdpi.comresearchgate.net This is followed by acidolysis and cyclocondensation to yield the desired products in moderate to good yields. mdpi.comresearchgate.net

Targeted Chlorination Strategies for this compound

The introduction of a chlorine atom at the C5 position is a key step in the synthesis of the target compound. This is most commonly achieved by the chlorination of the corresponding 1,6-naphthyridin-5(6H)-one.

The standard and widely used reagent for this transformation is phosphorus oxychloride (POCl₃). vulcanchem.com The reaction typically involves heating the naphthyridinone with POCl₃, sometimes in a sealed tube at high temperatures, to replace the carbonyl oxygen with a chlorine atom. acs.org Other chlorinating agents such as thionyl chloride or phosphorus pentachloride can also be employed under controlled conditions.

It is important to control the reaction conditions, as over-chlorination can occur. For example, when chlorinating 6-methyl-1,6-naphthyridin-5(6H)-one with POCl₃, chlorination at the 8-position can also take place, leading to the formation of 5,8-dichloro-1,6-naphthyridine (B15069901) as a byproduct. acs.org

Optimization of Reaction Conditions and Yield in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of reagents.

In the synthesis of 1-(4-amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-one, a key intermediate for a 1,6-naphthyridin-4-one derivative, a study found that diethyl ether was a better solvent than THF for the Grignard reaction, leading to a higher yield of the product. mdpi.com

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | THF | 25 | 16 | Lower |

| 2 | Diethyl Ether | 25 | 16 | Better |

| Table based on findings for a related intermediate synthesis. mdpi.com |

Microwave-assisted heating has been shown to improve yields by 15-20% for certain substrates in related heterocyclic syntheses, particularly for sterically hindered compounds where conventional heating is less effective. The use of specific catalysts, such as zeolite-supported nano-gold catalysts in other naphthyridine syntheses, has also been reported to increase yields to over 80% and shorten reaction times. vulcanchem.com

Scalability Considerations in Synthetic Procedures

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. For the synthesis of this compound and its derivatives, certain methods are more amenable to scale-up than others.

For example, a synthetic route involving a five-step sequence and microwave heating was noted to have issues with large-scale applicability due to the physical limitations of microwave penetration depth. mdpi.com Similarly, thermal cyclizations conducted at very high temperatures (e.g., 230 °C in diphenyl ether) can lead to poor chemoselectivity and complex product mixtures, making purification difficult and costly on a larger scale. mdpi.com

In contrast, a synthetic approach for 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives using Grignard reagents was successfully scaled up to a 100-gram scale, demonstrating its robustness and practicality for preclinical drug development. mdpi.comresearchgate.net For industrial production, continuous flow reactors are often employed to enhance control over reaction parameters, ensure consistent product quality, and improve yields. A patented process describes the coupling of this compound with piperazine (B1678402) in a continuous flow reactor, achieving an 85% conversion in just 30 minutes.

Purification Techniques and Method Validation in Compound Preparation

After synthesis, purification of the crude product is essential to obtain this compound of high purity. Common purification techniques include recrystallization, sublimation, and chromatography.

Recrystallization from a suitable solvent, such as ethanol, is a common method for purifying solid products. Sublimation can also be an effective technique for purifying volatile solids. acs.org For more complex mixtures or to achieve very high purity, column chromatography using silica (B1680970) gel is frequently employed. umich.edu The choice of eluent is critical for achieving good separation.

Method validation is crucial to ensure the reliability and reproducibility of the synthesis and purification processes. This involves verifying the identity and purity of the final compound using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to assess purity and confirm the molecular weight. bldpharm.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the structure and confirm the correct arrangement of atoms. mdpi.com For crystalline solids, the melting point is a key indicator of purity. mdpi.com

Chemical Reactivity and Derivatization Studies

Electrophilic and Nucleophilic Substitution Reactions of 5-Chloro-1,6-naphthyridine

The 1,6-naphthyridine (B1220473) ring system, being electron-deficient, generally exhibits characteristic reactivity towards nucleophilic substitution, particularly at positions activated by the ring nitrogen atoms and a leaving group like chlorine.

The chlorine atom at the C5 position of this compound is a key site for nucleophilic substitution. This reactivity allows for the introduction of a variety of functional groups. For instance, the chloro group can be displaced by nucleophiles such as amines or thiols to generate novel derivatives. Additionally, reactions with sodium methoxide (B1231860) in methanol (B129727) can yield the corresponding 5-methoxy derivative.

The reactivity of the chlorine atom is pivotal for creating diverse molecular architectures. evitachem.com In di-substituted naphthyridines, the position of the halogen atoms significantly influences their reactivity. For example, in 5,7-dichloro-1,6-naphthyridine, the initial nucleophilic attack preferentially occurs at the C5 position. evitachem.com This inherent selectivity is crucial for controlled, stepwise functionalization.

Oxidation and Reduction Pathways of the Naphthyridine Scaffold

The naphthyridine core can undergo both oxidation and reduction, although these reactions are less common than substitution and cross-coupling. The specific conditions and resulting products depend on the substituents present on the ring. For a related compound, 5-chloro-2-methoxy-1,6-naphthyridine, the methoxy (B1213986) group can be oxidized to an aldehyde or carboxylic acid. The chlorine atom can be reduced and replaced by a hydrogen atom.

N-oxidation of the naphthyridine nitrogen atoms can also be achieved, which can, in turn, modify the reactivity of the ring system toward both electrophilic and nucleophilic reagents. mdpi.com For example, N-oxidation can facilitate subsequent substitution reactions.

Advanced Coupling Reactions in this compound Functionalization

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Cobalt-Catalyzed Reactions: Cobalt catalysis has proven effective for both alkylation and arylation of this compound. acs.orgnih.gov Using CoCl2 as a catalyst, this compound can be successfully coupled with various alkylmagnesium halides and arylzinc halides. acs.orgnih.gov For example, the reaction with butylmagnesium chloride (BuMgCl) provides 5-butyl-1,6-naphthyridine in a 69% yield. acs.orgnih.gov Similarly, arylation with arylzinc chlorides proceeds smoothly to yield 5-aryl-1,6-naphthyridines in good yields. acs.orgnih.gov

| Alkylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| BuMgCl | 5-Butyl-1,6-naphthyridine | 69 | acs.orgnih.gov |

| cyclopropylmagnesium bromide | 5-Cyclopropyl-1,6-naphthyridine | 52 | acs.orgnih.gov |

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is another valuable method for the arylation of the 1,6-naphthyridine scaffold. evitachem.com While specific examples for this compound are part of broader studies, the reaction is widely used for related dihalo-naphthyridines, where aryl groups are introduced at the halogenated positions. evitachem.commdpi.com For instance, in 5,7-dichloro-1,6-naphthyridine, Suzuki-Miyaura coupling can be performed regioselectively. evitachem.com

Regioselectivity is a critical aspect of the functionalization of poly-halogenated naphthyridines. In the case of 5,7-dichloro-1,6-naphthyridine, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions exhibit a high degree of regioselectivity, with the initial reaction occurring at the C5 position. researchgate.net This allows for the synthesis of mono-arylated products, which can then undergo a second, different coupling reaction at the C7 position if desired. researchgate.net

The choice of catalyst and reaction conditions can influence this selectivity. For instance, in mixed halogenated naphthyridines, such as those containing both chlorine and iodine, the difference in reactivity between the carbon-halogen bonds can be exploited for stepwise functionalization using different catalytic systems, like palladium and cobalt. acs.orgnih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Co-catalyzed Alkylation and Arylation)

Synthesis of Substituted this compound Derivatives

A notable application of the reactivity of chloro-naphthyridines is the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives. mdpi.comnih.govresearchgate.net A robust and scalable method involves the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile. mdpi.comnih.govresearchgate.net This process proceeds through a sequence of addition, acidolysis, and cyclocondensation to afford a variety of 3-substituted derivatives in moderate to good yields. mdpi.comnih.govresearchgate.net This approach has been successfully scaled up to produce these derivatives on a 100-gram scale. mdpi.comresearchgate.net

| Grignard Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Fluorobenzylmagnesium chloride | 5-Chloro-3-(4-fluorophenyl)-1,6-naphthyridin-4-one | 72 | mdpi.com |

| 2-Fluorobenzylmagnesium chloride | 5-Chloro-3-(2-fluorophenyl)-1,6-naphthyridin-4-one | 46 | mdpi.com |

| m-Tolylmagnesium bromide | 5-Chloro-3-(m-tolyl)-1,6-naphthyridin-4-one | 62 | mdpi.com |

Introduction of Aliphatic and Aromatic Substituents (e.g., Trifluoromethyl, Alkyl Groups)

The functionalization of this compound with new carbon-carbon bonds is readily achieved through modern cross-coupling reactions. These methods allow for the introduction of various aliphatic and aromatic groups, significantly diversifying the core structure.

Cobalt-catalyzed cross-coupling reactions have proven effective for the alkylation of this compound. acs.org Using alkylmagnesium reagents, such as butylmagnesium chloride or cyclopropylmagnesium bromide, the corresponding 5-alkyl-1,6-naphthyridines can be synthesized in moderate to good yields. acs.org For instance, the reaction with butylmagnesium chloride in the presence of a cobalt catalyst proceeds to give 5-butyl-1,6-naphthyridine in 69% yield. acs.org Similarly, aromatic substituents can be installed using arylzinc chlorides under cobalt catalysis, affording 5-aryl-1,6-naphthyridines in high yields. acs.org

| Alkylating Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| Butylmagnesium chloride (BuMgCl) | CoCl₂ | 5-Butyl-1,6-naphthyridine | 69% |

| Cyclopropylmagnesium bromide | CoCl₂ | 5-Cyclopropyl-1,6-naphthyridine | 52% |

The introduction of trifluoromethyl (CF₃) groups is another important modification. While direct trifluoromethylation of this compound is less commonly detailed, synthetic routes to trifluoromethyl-substituted 1,6-naphthyridines often start from functionalized pyridine (B92270) precursors. For example, 5-trifluoromethyl-1,6-naphthyridin-4(1H)-one can be synthesized from 3-acetyl-4-amino-2-trifluoromethylpyridine, demonstrating a method to incorporate the CF₃ group into the naphthyridine scaffold. researchgate.net

Derivatization to N-Oxides and Methoxy Analogues

The nitrogen atoms within the 1,6-naphthyridine ring system can be derivatized to form N-oxides. This transformation is a common strategy in the chemistry of N-heterocycles to modify the electronic properties of the ring and to provide handles for further functionalization. mdpi.com Oxidation reactions can convert the nitrogen atoms to their corresponding N-oxides.

The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for its replacement with various nucleophiles. A prominent example is the synthesis of 5-methoxy-1,6-naphthyridine. This is achieved by reacting this compound with sodium methoxide in methanol, which displaces the chloride to form the methoxy analogue. jst.go.jp This reaction is a straightforward and efficient method for introducing an alkoxy group at this position.

| Starting Material | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| This compound | Sodium Methoxide (MeONa) | Methanol (MeOH) | 5-Methoxy-1,6-naphthyridine | jst.go.jp |

Chemo- and Regioselective Functionalization Approaches for Naphthyridine Cores

The presence of multiple potentially reactive sites on the naphthyridine ring system necessitates chemo- and regioselective functionalization strategies. The inherent electronic differences between the carbon positions, influenced by the two nitrogen atoms, often allow for selective reactions.

In di-substituted systems like 5,7-dichloro-1,6-naphthyridine, the two chlorine atoms exhibit different reactivity. Studies on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have shown that the initial reaction occurs selectively at the C5 position. researchgate.net This regioselectivity allows for the stepwise introduction of different aryl groups, first at C5 and subsequently at C7. researchgate.net This differential reactivity is a cornerstone of controlled synthesis, enabling the creation of unsymmetrically substituted naphthyridines.

This principle of regioselectivity is also observed in nucleophilic aromatic substitution reactions on related systems. For instance, in studies on 1,6-naphthyridine-5,7-ditriflates, the C5 position is more readily substituted by amine nucleophiles than the C7 position, highlighting the greater electrophilicity of the C5 carbon. acs.org By choosing the appropriate catalytic system and reaction conditions, chemists can direct functionalization to a specific position on the naphthyridine core, a critical aspect for building molecular complexity in a predictable manner. acs.orgrsc.org

Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Chloro-1,6-naphthyridine, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within the this compound scaffold. The aromatic protons on the naphthyridine core exhibit characteristic chemical shifts and coupling patterns that are invaluable for structural confirmation. For instance, in derivatives of 5-chloro-1,6-naphthyridin-4-one, the proton signals are well-resolved, allowing for unambiguous assignment. mdpi.com The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, and coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of neighboring protons. nih.gov

Detailed ¹H NMR data for various substituted 5-chloro-1,6-naphthyridin-4-one derivatives have been reported, showcasing the influence of different substituents on the proton chemical shifts. mdpi.com For example, in 5-chloro-3-(4-fluorophenyl)-1,6-naphthyridin-4-one, the proton on the naphthyridine ring appears as a doublet at 8.31 ppm, while another singlet is observed at 8.15 ppm. mdpi.com The presence of different functional groups, such as tolyl or phenyl groups, at the 3-position leads to distinct changes in the ¹H NMR spectrum, aiding in the characterization of these analogs. mdpi.com

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| 5-Chloro-3-(4-fluorophenyl)-1,6-naphthyridin-4-one | DMSO-d₆ | 12.3 (s, 1H), 8.31 (d, J = 5.6 Hz, 1H), 8.15 (s, 1H), 7.69–7.65 (m, 2H), 7.45 (d, J = 5.6 Hz, 1H), 7.25–7.20 (m, 2H) mdpi.com |

| 5-Chloro-3-(m-tolyl)-1,6-naphthyridin-4(1H)-one | DMSO-d₆ | 12.32 (s, 1H), 8.31 (d, J = 6.0 Hz, 1H), 8.12 (s, 1H), 7.46 –7.44 (m, 2H), 7.40 (d, J = 6.0 Hz, 1H), 7.30 (t, J = 7.6 Hz, 1H), 7.14 (d, J = 7.6 Hz, 1H), 2.35 (s, 3H) mdpi.com |

| 5-Chloro-3-phenyl-1,6-naphthyridin-4(1H)-one | DMSO-d₆ | 12.22 (s, 1H), 8.21 (d, J = 6.0 Hz, 1H), 8.03 (d, J = 5.6 Hz, 1H), 7.53 (d, J = 1.6 Hz, 1H), 7.52 (s, 1H), 7.38–7.18 (m, 4H) mdpi.com |

For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful analytical tool. nanalysis.com Fluorine-19 is a 100% naturally abundant nucleus with high sensitivity, making it ideal for NMR analysis. nanalysis.com The large chemical shift range of ¹⁹F NMR minimizes signal overlap, which is particularly advantageous for analyzing complex molecules. nanalysis.com

This technique is crucial for confirming the successful incorporation of fluorine into the target molecule and for providing information about the electronic environment of the fluorine atom. In the context of drug discovery, where fluorinated compounds are common, ¹⁹F NMR can be used to determine the purity of compounds and monitor their metabolic pathways. nanalysis.com For instance, the analysis of fluorinated 5-chloro-1,6-naphthyridin-4-one derivatives by ¹⁹F NMR would show distinct signals corresponding to the fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information. mdpi.com The coupling between fluorine and neighboring protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) can further aid in the complete structural elucidation of these substituted derivatives. mdpi.com Quantitative ¹⁹F NMR (qNMR) is also a robust method for determining the exact amount of a fluorinated compound in a sample without the need for identical reference standards. rsc.org

Proton Nuclear Magnetic Resonance (1H NMR)

Mass Spectrometry Techniques for Molecular Composition and Reaction Monitoring

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is widely used to monitor the progress of reactions involving this compound, allowing for the identification of reactants, intermediates, and products in a reaction mixture. mdpi.comgoogle.com For example, in the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, LC-MS was used to track the reaction, ensuring the formation of the desired products. mdpi.com The purity of the final compounds is also often determined by LC-MS analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental composition of a molecule. semanticscholar.orgresearchgate.net This is crucial for confirming the identity of newly synthesized compounds. For this compound and its derivatives, HRMS can confirm the presence of chlorine and nitrogen atoms and provide the exact molecular formula. semanticscholar.orgmdpi.com For example, the molecular formula of 2-methyl-8-nitro-10-chloro-1,2,3,4-tetrahydrobenzo[b] bldpharm.comnaphthyridine was confirmed as C₁₃H₁₂ClN₃O₂ through HRMS, with the calculated mass closely matching the found mass. semanticscholar.org

| Compound | Ion Form | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|

| 2-methyl-8-nitro-10-chloro-1,2,3,4-tetrahydrobenzo[b] bldpharm.comnaphthyridine | [M + H]⁺ | 278.0696 | 278.0704 | semanticscholar.org |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample of a pure organic compound. This analysis provides experimental evidence for the empirical formula of the compound. For this compound, with a molecular formula of C₈H₅ClN₂, elemental analysis would be expected to yield percentages of carbon, hydrogen, and nitrogen that are in close agreement with the calculated theoretical values. avantorsciences.comsigmaaldrich.com This technique is often used in conjunction with HRMS to provide definitive confirmation of the stoichiometry of a newly synthesized compound. umich.edursc.org Any significant deviation between the experimental and calculated values may indicate the presence of impurities or an incorrect structural assignment.

| Element | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 58.41% |

| Hydrogen (H) | 1.008 | 5 | 4.040 | 2.46% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 21.55% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 17.02% |

| Total | 164.595 | 100.00% |

Optical Spectroscopy for Electronic Structure and Photophysical Properties

Optical spectroscopy provides critical insights into the electronic transitions and excited-state dynamics of this compound and its derivatives.

UV-Vis spectroscopy is a fundamental technique used to characterize the electronic absorption properties of this compound and its derivatives. While specific UV-Vis data for the parent this compound is not extensively detailed in the provided results, the characterization of various substituted 1,6-naphthyridine (B1220473) derivatives by UV-Vis spectroscopy is a common practice. researchgate.netresearchgate.net This technique helps in understanding the electronic transitions within the molecule. For instance, the absorption spectra of newly synthesized benzo[b]chromeno[4,3,2-de] avantorsciences.comrsc.orgnaphthyridines have been investigated to understand their electronic properties. researchgate.net

Table 1: UV-Visible Absorption Data for Selected Naphthyridine Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| (E)-5,7-diamino-2-(dicyanomethyl)-4-styryl-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile (NP1) | Not Specified | Not Specified | researchgate.net |

| (E)-5,7-diamino-4-(3-chlorostyryl)-2-(dicyanomethyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile (NP2) | Not Specified | Not Specified | researchgate.net |

| (E)-5,7-diamino-4-(3-bromostyryl)-2-(dicyanomethyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile (NP3) | Not Specified | Not Specified | researchgate.net |

Photoluminescence (PL) spectroscopy, including the determination of fluorescence lifetimes and quantum yields, is crucial for evaluating the emission properties of this compound derivatives, particularly for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netnih.gov

Some naphthyridine derivatives are known to be highly fluorescent. nih.gov For example, certain 1,8-naphthyridine-based receptors exhibit a significant "turn-on" fluorescence response, with one such compound showing a 6.5-fold fluorescence enhancement and a quantum yield of 0.26 upon binding to guanosine (B1672433) monophosphate (GMP). researchgate.net The photoluminescence quantum yields (PLQYs) of Pt(II) phosphors incorporating 1,6-naphthyridine ligands have also been measured. rsc.org While specific data for this compound is sparse, the study of related compounds highlights the potential for fluorescence in this class of molecules. The fluorescence lifetime is another critical parameter, with some fluorescent dyes exhibiting ultrafast decay times on the order of picoseconds. uni-muenchen.de

Table 2: Photoluminescence Data for Selected Naphthyridine Derivatives

| Compound/System | Property | Value | Reference |

|---|---|---|---|

| 1,8-Naphthyridine-based receptor for GMP | Quantum Yield (Φf) | 0.26 | researchgate.net |

| Pt(II) Phosphors with 1,6-Naphthyridine Ligands | Photoluminescence Quantum Yield | Measured | rsc.org |

UV-Visible (UV-Vis) Absorption Spectroscopy

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are indispensable for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of chemical reactions.

TLC is routinely used to monitor reactions involving the synthesis of 1,6-naphthyridin-4-one derivatives. mdpi.com For more precise analysis and purification, column chromatography is frequently employed. nih.govup.ac.zaclockss.org For instance, the purification of 8-chloro-2-(3-methylsulfonylphenyl)-1,5-naphthyridine and other derivatives was achieved using normal phase column chromatography. up.ac.za

HPLC is a powerful tool for the quantitative determination of naphthyridine derivatives. A method has been developed for the determination of N1-alkylnicotinamides in urine, where they are converted to fluorescent 1,6-naphthyridine derivatives and analyzed by HPLC. nih.gov This method demonstrates the utility of HPLC in quantifying even small amounts of naphthyridine-related compounds. nih.gov Furthermore, HPLC coupled with mass spectrometry (HPLC-MS) is used for the analysis of complex mixtures containing substituted naphthyridines. google.com

Table 3: Chromatographic Methods for Naphthyridine Derivatives

| Technique | Application | Analyte(s) | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | 3-Substituted 5-chloro-1,6-naphthyridin-4-one derivatives | mdpi.com |

| Column Chromatography | Purification | 10-Chloro-1,2,3,4-tetrahydrobenzo[b] avantorsciences.comrsc.orgnaphthyridine derivatives | nih.gov |

| Column Chromatography | Purification | 8-Chloro-2-(3-methylsulfonylphenyl)-1,5-naphthyridine | up.ac.za |

| High-Performance Liquid Chromatography (HPLC) | Quantitative Analysis | N1-alkylnicotinamides (as 1,6-naphthyridine derivatives) | nih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Methods for Electronic Structure Analysis of 5-Chloro-1,6-naphthyridine and Derivatives

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to analyze the electronic characteristics of heterocyclic molecules. irjweb.comnih.gov These calculations provide a foundational understanding of molecular structure, stability, and reactivity by examining the distribution of electrons within the molecule.

Key Parameters from Electronic Structure Analysis:

Optimized Molecular Geometry: DFT calculations, often using basis sets like B3LYP/6-311G(d,p), determine the most stable three-dimensional arrangement of atoms, predicting bond lengths and angles. researchgate.netmaterialsciencejournal.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity, whereas a smaller gap implies the molecule is more prone to chemical reactions and charge transfer interactions. irjweb.comnih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting sites of chemical reactions. nih.govrsc.org Red-colored areas on an MEP map indicate negative electrostatic potential (nucleophilic sites), while blue areas represent positive potential (electrophilic sites).

Global Reactivity Descriptors: Based on HOMO and LUMO energies, various parameters can be calculated to quantify the reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). irjweb.comijcce.ac.ir A higher electrophilicity index suggests a greater tendency to act as an electrophile. irjweb.com

Studies on related heterocyclic compounds, such as 5-chlorouracil (B11105) and various naphthyridine derivatives, have demonstrated the utility of these methods. For instance, DFT calculations on 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid were used to perform HOMO-LUMO and MEP analysis to understand its electronic properties. worldscientific.com Similarly, analysis of 5-chloro-2-hydroxypyridine (B146416) involved DFT calculations to determine its optimized geometry and HOMO-LUMO energy gap, which helps explain charge transfer interactions within the molecule. ijesit.com These established computational approaches are directly applicable to this compound for a detailed examination of its electronic structure.

| Parameter | Description | Significance in Chemical Analysis |

|---|---|---|

| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | Provides accurate bond lengths and angles as a basis for other calculations. researchgate.net |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability (nucleophilicity). irjweb.com |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability (electrophilicity). irjweb.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Reflects chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites for reactions. rsc.org |

| Global Reactivity Descriptors (η, S, ω) | Calculated values for chemical hardness (η), softness (S), and electrophilicity (ω). | Quantify the overall reactivity and stability of the molecule. ijcce.ac.ir |

Molecular Modeling and Docking Studies for Predicting Biological Target Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand), such as a this compound derivative, binds to a macromolecular target, typically a protein or enzyme. ijpsonline.comjapsonline.com This method is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of a compound's activity. ekb.eg

The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. The results can predict the preferred binding orientation and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. ijpsonline.com

Derivatives of the parent 1,6-naphthyridine (B1220473) scaffold have been investigated through docking studies against a variety of biological targets:

Kinase Inhibitors: Naphthyridine derivatives are often explored as kinase inhibitors. For example, 3D-QSAR and molecular docking studies on 1,6-naphthyridine analogs as Fibroblast Growth Factor Receptor (FGFR) inhibitors revealed key interactions with amino acid residues like Glu520, Asp630, and Met524 in the kinase active site. researchgate.net Similarly, benzo[h] Current time information in Edmonton, CA.naphthyridin-2(1H)-one analogs were studied as mTOR inhibitors, with docking used to analyze the binding conformations. ijpsonline.com

Antimicrobial Agents: Molecular docking has been used to investigate the antimicrobial potential of naphthyridine derivatives. Studies on 1,8-naphthyridines showed that the scaffold could fit within the active site of DNA Gyrase B, suggesting a mechanism for their antibacterial activity. japsonline.com Other docking studies have explored 1,8-naphthyridine (B1210474) sulfonamides as inhibitors of the NorA efflux pump in S. aureus. mdpi.com

Topoisomerase Inhibitors: Dibenzo[c,h] Current time information in Edmonton, CA.naphthyridines have been designed as Topoisomerase I inhibitors. nih.gov Docking simulations were employed to construct hypothetical binding models of these compounds within a Topoisomerase-DNA ternary complex to understand structure-activity relationships. nih.gov

These examples highlight a common strategy: using the chloro-substituted naphthyridine core as a scaffold for designing derivatives that can be computationally screened against various enzyme targets. The chlorine atom can influence metabolic stability and binding interactions, making this compound a valuable starting point for such in silico investigations.

| Naphthyridine Derivative Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| 1,6-Naphthyridines | Fibroblast Growth Factor Receptor (FGFR) | Identified key interactions with catalytic residues (Glu520, Asp630, Met524). | researchgate.net |

| Benzo[h] Current time information in Edmonton, CA.naphthyridin-2(1H)-ones | mTOR Kinase | Analyzed binding conformations and interactions with key amino acids. | ijpsonline.com |

| 1,8-Naphthyridines | DNA Gyrase B | Demonstrated structural complementarity with the enzyme's active site. | japsonline.com |

| Dibenzo[c,h] Current time information in Edmonton, CA.naphthyridines | Topoisomerase I | Constructed binding models to explain inhibitory activity and site selectivity. | nih.gov |

| 1,8-Naphthyridinesulfonamides | NorA efflux pump (S. aureus) | Showed potential inhibition of the pump, attenuating antibiotic resistance. | mdpi.com |

Theoretical Prediction of Reactivity and Reaction Mechanisms through Computational Approaches

Computational approaches are not only used to predict static properties but also to dynamically model chemical reactions, predicting reactivity and elucidating reaction mechanisms. DFT calculations are again a central tool in this area.

For naphthyridine systems, theoretical methods have been applied to:

Predict Reactivity and Substituent Effects: Computational tools can predict how different substituents on the naphthyridine ring affect its electronic structure and, consequently, its chemical reactivity. For example, DFT can be used to understand how an electron-withdrawing group like chlorine at the C5 position influences the susceptibility of various sites on the 1,6-naphthyridine ring to nucleophilic or electrophilic attack.

Elucidate Reaction Mechanisms: Computational studies can map out the entire energy landscape of a chemical reaction, identifying transition states and intermediates. This provides a plausible step-by-step mechanism that can be difficult to determine experimentally. For instance, the mechanism for the synthesis of 1,8-naphthyridines via the Friedländer reaction was investigated using DFT and noncovalent interaction (NCI) plot analysis, which confirmed that hydrogen bonding with the catalyst was crucial for the reaction's success. acs.org Similarly, quantum chemical studies were used to explain the formation mechanism of certain 1,6-naphthyridine derivatives, showing how intermediates cyclize to form the final product. researchgate.net

Analyze Tautomerism and Proton Transfer: Theoretical calculations can determine the relative stability of different tautomers of a molecule in various phases (gas or solution). For 1,5-naphthyridine-2,6-diol, static quantum chemical calculations and molecular dynamics simulations showed that N-H interactions were strong enough to cause proton transfer, influencing which tautomeric form is preferred. mdpi.comnih.gov

These computational investigations provide deep insights into the chemical behavior of this compound, guiding synthetic efforts and helping to rationalize observed experimental outcomes. By modeling reaction pathways and predicting sites of reactivity, theoretical chemistry serves as a predictive and explanatory partner to synthetic chemistry.

Applications in Advanced Chemical Research

Role as a Key Heterocyclic Building Block in Complex Molecular Synthesis

5-Chloro-1,6-naphthyridine serves as a fundamental building block in the construction of more complex molecular architectures. Its ability to undergo various chemical transformations, such as nucleophilic substitution and cross-coupling reactions, enables the introduction of diverse functional groups, leading to a wide array of derivatives with tailored properties. evitachem.comresearchgate.net

In the realm of pharmaceutical development, this compound is a crucial intermediate for the synthesis of biologically active molecules. evitachem.comchemimpex.com The 1,6-naphthyridine (B1220473) scaffold is recognized for its presence in compounds with a broad spectrum of pharmacological activities. mdpi.comresearchgate.net For instance, derivatives of 1,6-naphthyridin-4-one, synthesized from 5-chloro-3-substituted-1,6-naphthyridin-4-one intermediates, have been identified as potent inhibitors of MET kinase, a target in cancer therapy. mdpi.com A practical and scalable method for producing these intermediates involves the use of Grignard reagents in an addition-acidolysis-cyclocondensation sequence, highlighting the industrial relevance of this building block. mdpi.commdpi.com

The synthesis of various substituted 1,6-naphthyridines has been achieved through methods like the Friedlander condensation and Skraup synthesis. researchgate.netresearchgate.net These synthetic routes allow for the creation of a library of compounds that can be screened for various biological activities, including antiviral and anticancer properties. researchgate.netacs.org

The application of this compound and its derivatives extends into the field of materials science. The unique electronic and photophysical properties of the 1,6-naphthyridine core make it a candidate for the development of novel materials. chemimpex.com These compounds can be incorporated into polymers or used in the synthesis of fluorescent dyes and sensors. chemimpex.com The versatility of the 1,6-naphthyridine structure allows for fine-tuning of its properties to meet the specific demands of advanced material applications. chemimpex.com

Synthesis of Pharmaceutical Intermediates and Lead Compounds

Exploration in Medicinal Chemistry Research

The 1,6-naphthyridine motif is a well-established pharmacophore, and this compound serves as a key starting point for the exploration of new therapeutic agents. nih.gov

Derivatives of 1,6-naphthyridine have demonstrated significant potential in anticancer research. ontosight.airesearchgate.net Studies have shown that these compounds can exhibit cytotoxicity against various cancer cell lines. researchgate.net For example, certain 1,6-naphthyridin-2(1H)-ones have been identified as effective inhibitors of breakpoint-cluster-region (BCR) kinase, which is implicated in some forms of leukemia.

The mechanism of action often involves the inhibition of key enzymes or pathways crucial for cancer cell survival and proliferation. evitachem.comontosight.ai For instance, some derivatives have been shown to inhibit the PI3K/Akt pathway, which is vital for tumor survival, leading to selective cytotoxicity against p53-deficient tumor cells. Furthermore, 1H-imidazo[4,5-h] mdpi.comnaphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors, with an IC50 value as low as 2.6 μM for the most potent compound. nih.gov The interaction of these compounds with DNA or RNA polymerases can also lead to apoptosis in cancer cells. evitachem.com

Research into 2-amino substituted benzonaphthyridines, derived from a related scaffold, has shown promising in vitro anticancer activity against a panel of human cancer cell lines, with some compounds exhibiting IC50 values in the low microgram per milliliter range. researchgate.net

Table 1: Anticancer Activity of 1,6-Naphthyridine Derivatives

| Derivative Class | Target/Mechanism | Cancer Cell Line(s) | Reported Activity |

|---|---|---|---|

| 1,6-Naphthyridin-2(1H)-ones | BCR kinase inhibition | B lymphoid malignancies | Effective inhibitors |

| Substituted naphthyridines | PI3K/Akt pathway inhibition | p53-deficient tumor cells | Selective cytotoxicity |

| 1H-imidazo[4,5-h] mdpi.comnaphthyridin-2(3H)-one | c-Met kinase inhibition | BaF3-TPR-Met cells | IC50 = 2.6 μM (for compound 2t) nih.gov |

The 1,6-naphthyridine scaffold is also a component of molecules investigated for their antimicrobial properties. chemimpex.comontosight.ai Research has indicated that derivatives can exhibit significant antibacterial activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for some of these compounds have been determined to be in the low micromolar range. The mechanism of antimicrobial action can involve the disruption of bacterial replication by interacting with DNA. ontosight.ai While some studies on 1,8-naphthyridine (B1210474) derivatives showed they were not potent antibacterial agents on their own, they were found to enhance the activity of existing antibiotics. mdpi.comnih.gov

The anti-inflammatory potential of naphthyridine derivatives has been another area of active investigation. chemimpex.com Some 1,6-naphthyridine derivatives have shown the ability to modulate inflammatory responses. The mechanism can involve the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Naturally occurring naphthyridine alkaloids have also demonstrated anti-inflammatory properties by reducing the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in cellular models of inflammation. nih.gov

Modulation of Androgen Receptor (AR) Activity for Therapeutic Development

While direct modulation of the Androgen Receptor (AR) by this compound itself is not extensively documented, its structural motif is relevant in the broader search for therapeutics targeting hormone-dependent cancers. The AR is a critical driver in prostate cancer, and inhibiting its signaling pathway is a primary therapeutic strategy. Research into related naphthyridine isomers has shown promise in this area. For instance, a dihydrobenzofuro[4,5-b] acs.orgnih.govnaphthyridin-6-one derivative, MHY-449, has been shown to inhibit cell growth and induce apoptosis in androgen-independent PC3 human prostate cancer cells. spandidos-publications.com The study found that MHY-449 treatment led to a concentration-dependent decrease in cell viability in PC3 cells, with an IC50 value of approximately 0.75 µM after 24 hours. spandidos-publications.com

Furthermore, research into compounds with a tetrahydro-1,6-naphthyridine core has led to the discovery of potent and selective antagonists of the luteinizing hormone (LH) receptor. acs.orgresearchgate.net The LH receptor plays a crucial role in regulating the production of sex hormones, including androgens. acs.org By antagonizing this receptor, compounds such as BAY-298 and BAY-899 can reduce sex hormone levels, offering an indirect but powerful approach for treating sex hormone-dependent diseases and cancers. acs.orgresearchgate.net This highlights the therapeutic potential of the 1,6-naphthyridine scaffold in oncology by targeting the hormonal axes that drive cancer progression.

Stimulator of Interferon Genes (STING) Antagonism

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system. Its overactivation can lead to inflammatory and autoimmune diseases, making STING antagonists a subject of significant research interest. While a direct role for this compound as a STING antagonist has not been reported, the broader class of nitrogen-containing heterocyclic compounds is being actively investigated. For example, compounds with a pyrazolo[4,3-c]phenanthridine framework have been identified as STING antagonists. nih.gov Patents have been filed for various small molecule inhibitors of STING signaling, indicating a fervent area of drug discovery. abcam.comgoogle.comgoogle.com These efforts, however, have focused on other heterocyclic systems, and specific data linking the this compound structure to STING antagonism remains to be established.

Advanced Materials Science Applications

The unique photophysical and electronic properties of the naphthyridine ring system make it a valuable component in the field of materials science.

Development of Organic Light-Emitting Diode (OLED) Precursors

The naphthyridine scaffold is recognized for its potential in creating materials for organic light-emitting diodes (OLEDs). While research has often focused on the 1,5-naphthyridine (B1222797) and 1,8-naphthyridine isomers, the 1,6-naphthyridine core is also being explored. Derivatives of 1,6-naphthyridin-2(1H)-one have been included in patents for transition metal complexes designed as phosphorescent materials for OLED applications. nih.gov The rigid and planar structure of the naphthyridine system contributes to the desirable electronic and luminescent properties of these materials. mdpi.com Fused tetracyclic heterocycles that incorporate the acs.orgevitachem.comnaphthyridine moiety have been synthesized and shown to emit light in the sky-blue to golden-orange range with high quantum yields, demonstrating their suitability for use in emissive layers of OLED devices. researchgate.net

Nanomaterials Synthesis through Metal Complexation

The nitrogen atoms within the 1,6-naphthyridine ring act as effective coordination sites for metal ions, enabling the formation of various metal complexes. researchgate.netencyclopedia.pub This property is a key prerequisite for its use in the synthesis of advanced nanomaterials. While specific examples detailing the synthesis of nanomaterials using this compound are not prevalent, the fundamental chemistry supports this application. For instance, cobalt-catalyzed cross-coupling reactions of this compound with organometallic reagents demonstrate its ability to participate in metal-mediated functionalization. acs.org In a related context, silicon dioxide (SiO2) nanoparticles have been utilized as a catalyst in the synthesis of 2-chloro-1,8-naphthyridine (B101967) derivatives, highlighting the intersection of nanomaterials and naphthyridine chemistry. kashanu.ac.ir The ability of naphthyridines to form stable complexes with metals is foundational for creating metal-organic frameworks (MOFs) and other structured nanomaterials.

Applications in Semiconductor Doping

The electronic properties of naphthyridine-based compounds suggest their potential use in organic semiconductors. The electron-poor nature of the diazine system can be tailored through chemical modification. While direct application of this compound in semiconductor doping is not yet established, related structures have shown promise. For instance, a review on heterocyclic nanographenes mentions the assembly of 1,6-naphthyridine systems as a method to create extended π-conjugated frameworks, which are essentially "doped" forms of nanographenes with tunable electronic structures. acs.org The ability to fine-tune the HOMO-LUMO gap in such materials is critical for their application in electronic devices. acs.org Research on enhancing the electrical properties of semiconductor materials is an active field, and heterocyclic compounds like naphthyridines are attractive candidates for developing new n-type or p-type organic semiconductors. researchgate.net

Development of Fluorescent Probes and Ligands for Fluorescent Complexes

One of the most well-documented applications of this compound in materials science is as a precursor for fluorescent molecules. Naphthyridine derivatives are known to be useful as fluorescent probes and as ligands for creating fluorescent metal complexes. acs.orgmdpi.com

A key synthetic strategy involves the cobalt-catalyzed cross-coupling of this compound with various organometallic reagents. This method allows for the introduction of different functional groups, leading to the creation of polyfunctional naphthyridines with tailored fluorescent properties. acs.org Certain arylated naphthyridines prepared through this route exhibit high fluorescence with quantum efficiencies reaching up to 95% and demonstrate solvatochromism, where the color of the fluorescence changes with the polarity of the solvent. acs.org This tunability is highly desirable for sensing applications.

In a different application, chloro-substituted naphthyridine derivatives have been developed as fluorescent probes for detecting specific structures in nucleic acids, such as orphan cytosine bases in DNA duplexes. mdpi.com

| Precursor Compound | Reaction | Product Type | Fluorescence Properties | Reference |

| This compound | Co-catalyzed cross-coupling with arylmagnesium/arylzinc halides | Polyfunctional arylated naphthyridines | Highly fluorescent (PLQE up to 95%), tunable emission, solvatochromism | acs.org |

| Chloro-substituted 2-amino-5,7-dimethyl-1,8-naphthyridine | Conjugation with Thiazole Orange | Light-up fluorescent probe | Selective sensing of orphan cytosine in DNA | mdpi.com |

Agricultural Chemistry Research for Bioactive Agents

The development of new and effective crop protection products is a continuous effort in agricultural chemistry.

This compound serves as a key intermediate in the synthesis of agrochemicals. Its structure can be incorporated into molecules designed to target specific pests and diseases, potentially leading to the development of new pesticides and herbicides. The goal is to create effective crop protection products that can help improve agricultural yields and sustainability.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for 5-Chloro-1,6-naphthyridine

The development of new and sustainable methods for synthesizing this compound is a key area of ongoing research. Traditional methods often involve harsh reagents and conditions. For instance, a common synthesis involves treating 1,6-naphthyridin-5(6H)-one with phosphoryl trichloride (B1173362) at high temperatures. googleapis.comgoogle.comgoogle.com While effective, this method presents environmental and safety concerns.

Future research is focused on creating more environmentally friendly and efficient synthetic routes. This includes the exploration of catalyst systems that can operate under milder conditions. One promising area is the use of cobalt-catalyzed cross-coupling reactions, which have been shown to be effective for the alkylation of chloronaphthyridines. acs.org Additionally, the development of continuous flow synthesis processes is being explored for industrial-scale production, offering better control over reaction parameters and potentially higher yields and purity. These advancements aim to make the synthesis of this compound and its derivatives more sustainable and economically viable.

Comprehensive Structure-Activity Relationship (SAR) Studies for Enhanced Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of compounds derived from this compound. The chlorine atom at the 5-position serves as a versatile handle for introducing various functional groups, allowing for the systematic modification of the molecule's structure. lookchem.comevitachem.com

Future SAR studies will focus on a more comprehensive understanding of how different substituents on the naphthyridine core influence biological potency and selectivity. Research has already shown that introducing aryl groups at different positions can significantly impact the compound's properties. evitachem.com For example, modifying the naphthyridine core with electron-withdrawing groups can enhance metabolic stability. By systematically exploring a wider range of substituents and their positional isomers, researchers aim to develop derivatives with improved therapeutic indices and reduced off-target effects.

Integration of Advanced Computational Techniques with Experimental Approaches

The integration of computational modeling with experimental research is becoming an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational techniques can accelerate the design and development of new derivatives with desired properties.

Future research will increasingly rely on methods like docking studies to predict how derivatives of this compound will bind to specific biological targets, such as kinase enzymes. This in silico screening can help prioritize which compounds to synthesize and test experimentally, saving time and resources. By combining computational predictions with experimental validation, researchers can gain a deeper understanding of the molecular interactions that govern biological activity and use this knowledge to design more potent and selective molecules.

Exploration of Undiscovered Bioactive Properties and Pharmacological Targets

While this compound and its derivatives have been investigated for certain biological activities, there is still a vast potential for discovering new therapeutic applications. The unique structural features of the naphthyridine core suggest that it may interact with a wide range of biological targets. lookchem.com

Future research will involve screening this compound and its derivatives against a broader array of pharmacological targets. This includes exploring their potential as inhibitors of enzymes involved in various diseases, modulators of receptors, and agents that can interfere with protein-protein interactions. The goal is to uncover novel bioactive properties that could lead to the development of new treatments for a variety of conditions.

Application of Green Chemistry Principles in the Synthesis and Derivatization of Naphthyridine Compounds

The principles of green chemistry are increasingly being applied to the synthesis and modification of pharmaceutical compounds to minimize environmental impact. For this compound, this means developing cleaner and more sustainable chemical processes.

Future research in this area will focus on several key aspects. This includes the use of less hazardous solvents, developing catalytic reactions that reduce waste, and designing synthetic routes that are more atom-economical. For instance, cobalt-catalyzed cross-coupling reactions are considered a greener alternative to some traditional methods. acs.org Furthermore, the development of protocols that allow for the efficient hydrogenation of naphthyridines to their tetrahydro-derivatives represents a step towards more sustainable and scalable syntheses. acs.org By embracing green chemistry, the production and derivatization of this compound can be made more environmentally responsible.

Q & A

Q. What are the standard synthetic routes for 5-chloro-1,6-naphthyridine?

The compound is typically synthesized via chlorination of 1,6-naphthyridin-5(6H)-one using phosphorus oxychloride (POCl₃) under reflux. For example, heating at 130°C in a sealed vessel for 20 hours yields this compound in 90% efficiency . Alternative methods include bromine-mediated halogenation in CCl₄ or acetic acid, though yields vary depending on substituent positions .

Q. How can nucleophilic substitution reactions be optimized at the 5-chloro position?

The chlorine atom at position 5 is reactive toward nucleophiles. Substitutions with amines (e.g., piperidine or benzylamine) require neat conditions at elevated temperatures (95–145°C) to achieve moderate-to-high yields (40–95%) . Methoxy substitution via sodium methoxide in methanol (reflux, 15 minutes) yields 5-methoxy derivatives with >80% efficiency .

Q. What purification techniques are recommended for this compound derivatives?

Column chromatography using silica gel with ethyl acetate/hexane gradients is standard. For halogenated derivatives, recrystallization from ethanol or chloroform improves purity . Monitor reaction completion via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Q. How does the chlorine substituent influence spectroscopic characterization?

The chlorine atom induces distinct shifts in NMR: δ ~8.5 ppm for C5-proton in ¹H NMR and δ ~140 ppm for C-Cl in ¹³C NMR. Mass spectrometry (EI-MS) typically shows [M]⁺ peaks at m/z 178.5 (C₈H₄ClN₂) .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a precursor for kinase inhibitors (e.g., c-Met) and antimicrobial agents. Its reactivity allows functionalization at C5 for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do reaction conditions affect regioselectivity in halogenation?

Bromination of 1,6-naphthyridine in CCl₄ yields 3-bromo, 8-bromo, and 3,8-dibromo derivatives, with regioselectivity influenced by solvent polarity. Acetic acid favors 8-bromo substitution (55% yield), while CCl₄ produces a mix (68% 3-bromo, 22% 8-bromo) .

Q. What mechanisms govern hydrogenolysis of this compound?

Catalytic hydrogenation (Pd/C, H₂, EtOH) removes the chlorine substituent, yielding 1,6-naphthyridine (60% efficiency). Indirect methods via hydrazinolysis (H₂NNH₂, EtOH) form 5-hydrazino intermediates, which oxidize to the parent compound (91% overall yield) .

Q. How can N-oxide derivatives be synthesized, and what are their applications?

Oxidation with m-chloroperbenzoic acid (mCPBA) in CHCl₃ yields 6-oxide derivatives (45% yield). These oxides exhibit enhanced solubility and are intermediates for further functionalization (e.g., nitration or amination) .

Q. What strategies resolve contradictions in synthetic yields across studies?

Discrepancies arise from reaction scale, purity of POCl₃, and temperature control. For example, sealed vessel reactions (130°C) improve POCl₃ activation, whereas open reflux may lead to side reactions. Reproducibility requires strict moisture exclusion .

Q. How can computational methods aid in predicting reactivity of this compound?

Density Functional Theory (DFT) calculates electrophilic Fukui indices, identifying C5 and C8 as reactive sites for substitution. Molecular docking studies predict binding affinities for kinase targets, guiding SAR optimization .

Q. What analytical techniques validate the purity of substituted derivatives?

High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular formulas. X-ray crystallography resolves regiochemical ambiguities, while HPLC (C18 column, 70:30 MeOH/H₂O) ensures >95% purity .

Q. How do steric and electronic effects influence substitution at C5?

Electron-withdrawing groups (e.g., nitro at C3) deactivate the ring, slowing nucleophilic substitution. Steric hindrance from adjacent substituents (e.g., methyl at C7) reduces reaction rates, requiring higher temperatures or prolonged reaction times .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.